molecular formula C15H22O2 B10856888 (1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one

(1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one

Cat. No.: B10856888
M. Wt: 234.33 g/mol
InChI Key: HUZJLWLCLJEXEL-JHIQODARSA-N
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Description

(1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields of chemistry and biology. Its structure includes a bicyclo[4.1.0]heptane ring system with multiple functional groups, making it a versatile molecule for synthetic and analytical studies.

Preparation Methods

The synthesis of (1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Functional group modifications: Introduction of the methyl, oxobutyl, and propan-2-ylidene groups through various organic reactions such as alkylation, oxidation, and elimination reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the functional groups, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various derivatives with modified functional groups.

Scientific Research Applications

(1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the study of reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar compounds to (1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one include other bicyclic compounds with different substituents. These compounds can be compared based on their structural features, reactivity, and applications. For example:

    Bicyclo[4.1.0]heptane derivatives: Compounds with different functional groups attached to the bicyclic core.

    Other bicyclic ketones: Molecules with similar ring structures but different substituents, which may exhibit different reactivity and biological activity.

The uniqueness of (1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[41

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C15H22O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h12-13H,5-8H2,1-4H3/t12-,13?,15+/m1/s1

InChI Key

HUZJLWLCLJEXEL-JHIQODARSA-N

Isomeric SMILES

CC(=C1CC2[C@H]([C@@]2(CC1=O)C)CCC(=O)C)C

Canonical SMILES

CC(=C1CC2C(C2(CC1=O)C)CCC(=O)C)C

Origin of Product

United States

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